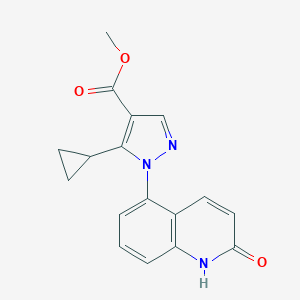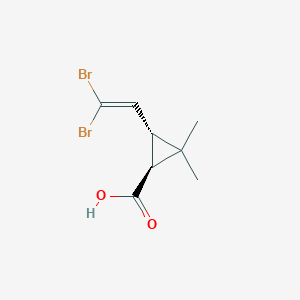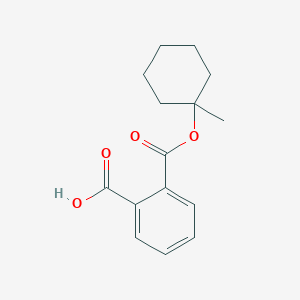
2-(1-Methylcyclohexoxy)carbonylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylcyclohexoxy)carbonylbenzoic acid, also known as 1-Methylcyclohexyl 2-carboxyphenylacetic acid, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug, and has been shown to exhibit anti-inflammatory and analgesic properties in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of arthritis and inflammatory bowel disease. In addition, this compound has been shown to reduce the expression of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid in lab experiments is its well-established anti-inflammatory and analgesic properties. This compound has been extensively studied in preclinical models and has been shown to be effective in reducing inflammation and pain. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause liver damage in some animal studies.
Direcciones Futuras
There are several future directions for research on 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate the mechanisms underlying its anti-cancer effects and to determine its efficacy in animal models of cancer. Another area of interest is its potential use in the treatment of chronic pain, such as neuropathic pain. Further studies are needed to investigate its efficacy in animal models of chronic pain and to determine its safety and tolerability in humans.
Métodos De Síntesis
The synthesis of 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid involves the reaction of 1-methylcyclohexanol with 2-bromo-4'-fluorobenzophenone in the presence of potassium carbonate and copper powder. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 2-carboxyphenylacetic acid to yield the final product.
Aplicaciones Científicas De Investigación
2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid has been investigated for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. In addition, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propiedades
IUPAC Name |
2-(1-methylcyclohexyl)oxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(9-5-2-6-10-15)19-14(18)12-8-4-3-7-11(12)13(16)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONWOZUQGIDGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)OC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclohexoxy)carbonylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


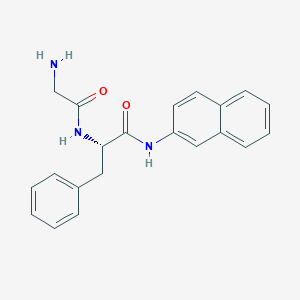


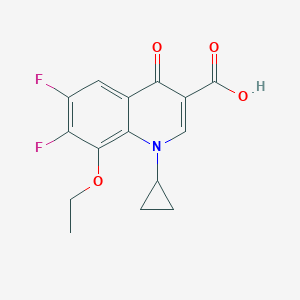



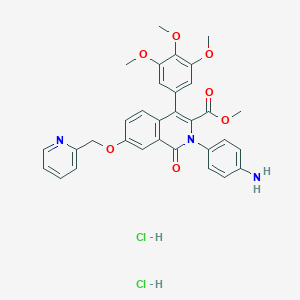
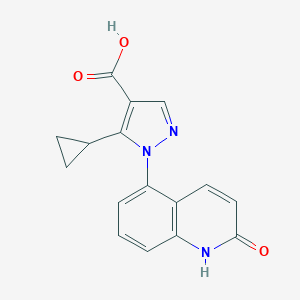
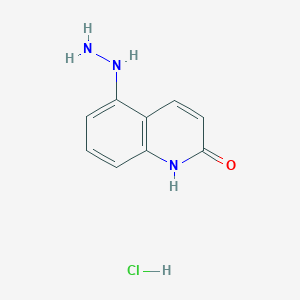
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)
